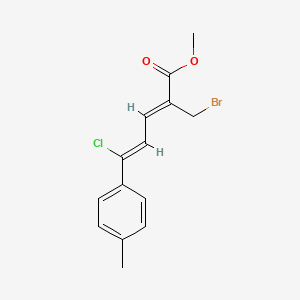
methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate is an organic compound that belongs to the class of penta-2,4-dienoates This compound features a bromomethyl group, a chloro group, and a 4-methylphenyl group attached to a penta-2,4-dienoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the penta-2,4-dienoate backbone: This can be achieved through a Wittig reaction, where a suitable phosphonium ylide reacts with an aldehyde or ketone to form the conjugated diene system.
Introduction of the bromomethyl group: This step might involve the bromination of a methyl group using reagents like N-bromosuccinimide (NBS) under radical conditions.
Chlorination and phenylation: The chloro and 4-methylphenyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate chlorinating agents and Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate can undergo various chemical reactions, including:
Substitution reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.
Addition reactions: The conjugated diene system can participate in addition reactions, such as Diels-Alder reactions, forming cyclohexene derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical intermediate.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: The compound might find applications in the development of new materials or as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate would depend on its specific interactions with molecular targets. For example:
Molecular targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways involved: It could influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-phenylpenta-2,4-dienoate: Similar structure but lacks the 4-methyl group on the phenyl ring.
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methoxyphenyl)penta-2,4-dienoate: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
Methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate is unique due to the presence of the bromomethyl, chloro, and 4-methylphenyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
1242316-99-9 |
|---|---|
Fórmula molecular |
C14H14BrClO2 |
Peso molecular |
329.61 g/mol |
Nombre IUPAC |
methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-methylphenyl)penta-2,4-dienoate |
InChI |
InChI=1S/C14H14BrClO2/c1-10-3-5-11(6-4-10)13(16)8-7-12(9-15)14(17)18-2/h3-8H,9H2,1-2H3/b12-7+,13-8- |
Clave InChI |
FASDOOAKUWKZDA-GUFPOKFQSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C/C=C(\CBr)/C(=O)OC)/Cl |
SMILES canónico |
CC1=CC=C(C=C1)C(=CC=C(CBr)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


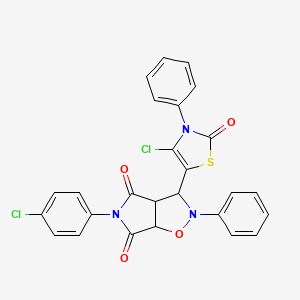
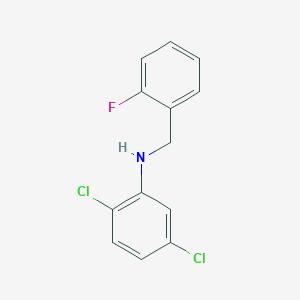
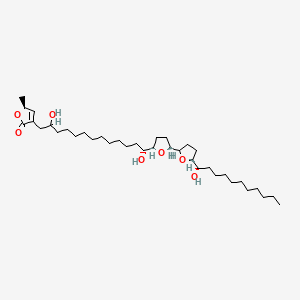
![1-[2-(2-Chloroethyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B15174790.png)
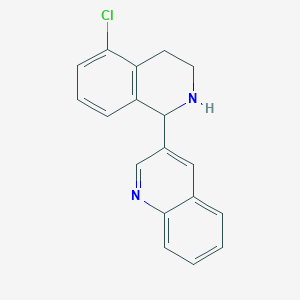
![4-[1-Amino-2-(4-methylbenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B15174806.png)
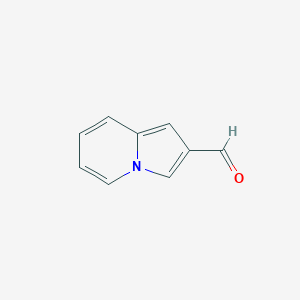
![[2-(3-Phenylpropylidene)cyclohept-3-en-1-yl]acetic acid](/img/structure/B15174821.png)
![2-{[Dodecyl(methyl)amino]methyl}phenol](/img/structure/B15174825.png)
![1-Propanone, 3-[(4-hydroxyphenyl)thio]-1-(1-piperidinyl)-](/img/structure/B15174834.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-[(4-Methoxyphenyl)aMino]-4-oxo-5(4H)-thiazolylidene]Methyl]-2-furanyl]-](/img/structure/B15174837.png)


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B15174846.png)
